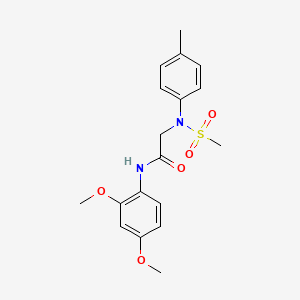![molecular formula C20H25F2N3O2 B6123885 1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide](/img/structure/B6123885.png)
1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[45]decane-2-carbonyl]cyclopropane-1-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a cyclopropane ring fused with a diazaspirodecane core, which is further substituted with a difluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the diazaspirodecane core through a series of cyclization reactions. The difluorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the cyclopropane ring through a cyclopropanation reaction, often using diazo compounds as reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions. The scalability of the process would also be a critical consideration, with a focus on ensuring consistent product quality and purity.
Chemical Reactions Analysis
Types of Reactions
1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenylmethyl group, with common reagents including sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and the reactivity of cyclopropane rings.
Biology: It can be used as a molecular probe to investigate biological pathways and interactions, particularly those involving spirocyclic compounds.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Its unique properties could be exploited in the development of new materials or catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure and functional groups may enable it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but lacks the cyclopropane ring and difluorophenylmethyl group.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with a different substitution pattern, which may result in different reactivity and applications.
Uniqueness
1-[9-[(3,4-Difluorophenyl)methyl]-2,9-diazaspiro[45]decane-2-carbonyl]cyclopropane-1-carboxamide is unique due to its combination of a spirocyclic core, cyclopropane ring, and difluorophenylmethyl group
Properties
IUPAC Name |
1-[9-[(3,4-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decane-2-carbonyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O2/c21-15-3-2-14(10-16(15)22)11-24-8-1-4-19(12-24)7-9-25(13-19)18(27)20(5-6-20)17(23)26/h2-3,10H,1,4-9,11-13H2,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLCCHXCJHUEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3(CC3)C(=O)N)CN(C1)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Z)-C-methyl-N-[(3-nitropyridin-2-yl)amino]carbonimidoyl]phenol](/img/structure/B6123815.png)
![3-fluoro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide](/img/structure/B6123816.png)
![5-[[benzyl(methyl)amino]methyl]-N-(3-methylbutan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6123822.png)
![(4Z)-4-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B6123829.png)
![METHYL 1-(SEC-BUTYL)-7-(2-FURYL)-4-OXO-2-SULFANYL-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B6123842.png)
![3-[benzyl(ethyl)amino]-N-(2,3-dihydro-1H-inden-5-yl)propanamide;hydrochloride](/img/structure/B6123851.png)
![(1R,5S)-6-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B6123872.png)
![N-(2,5-dimethylphenyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6123880.png)
![(2E)-2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one](/img/structure/B6123882.png)

![3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B6123895.png)
![8-[2-(4-chlorophenyl)-2-oxoethyl]-4-methoxy-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-10-one](/img/structure/B6123897.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B6123904.png)
![N-({N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6123907.png)
